ethyl 6-chloro-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate
Description
Scientific Significance of Pyrrolo[2,3-b]pyridine Derivatives
The pyrrolo[2,3-b]pyridine scaffold, commonly referred to as 7-azaindole, represents one of the most significant heterocyclic frameworks in contemporary medicinal chemistry. These compounds have demonstrated remarkable biological diversity, encompassing anticonvulsant, anticancer, analgesic, anti-inflammatory, anti-multidrug resistance, anti-hypertensive, and antipyretic activities. The pharmaceutical importance of this scaffold is exemplified by its presence in several Food and Drug Administration-approved anticancer agents, particularly those targeting the B-RAF kinase pathway. Research has established that pyrrolo[2,3-b]pyridine derivatives possess superior bioactive applications compared to their indole counterparts due to essential physicochemical features that enhance their therapeutic potential.
The phosphodiesterase 4 family represents a particularly attractive target for pyrrolo[2,3-b]pyridine-based therapeutics. Phosphodiesterases catalyze the hydrolysis of cyclic adenosine monophosphate and cyclic guanosine monophosphate, essential secondary messenger molecules that regulate cellular signaling in airway smooth muscle, inflammatory cells, and immune cells. Among the phosphodiesterase 4 isoforms, phosphodiesterase 4B has been implicated in numerous therapeutic applications including cancer treatment, Alzheimer's disease management, addiction therapy, and Parkinson's disease intervention. The development of selective phosphodiesterase 4B inhibitors has become crucial because pan-phosphodiesterase 4 inhibitors like roflumilast and apremilast, while effective for chronic obstructive pulmonary disorder and psoriatic arthritis, suffer from dose-limiting gastrointestinal side effects hypothesized to be associated with phosphodiesterase 4D isoform inhibition.
Fibroblast growth factor receptor inhibition represents another significant therapeutic application for pyrrolo[2,3-b]pyridine derivatives. Abnormal activation of fibroblast growth factor receptor signaling pathways plays essential roles in various tumor types, making these receptors attractive targets for cancer therapy. Recent research has identified pyrrolo[2,3-b]pyridine derivatives with potent activities against fibroblast growth factor receptors 1, 2, and 3, with some compounds exhibiting nanomolar inhibitory concentrations and demonstrating significant effects on breast cancer cell proliferation, apoptosis induction, and migration inhibition.
Overview of Ethyl 6-chloro-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate
This compound stands as a sophisticated synthetic intermediate characterized by multiple functional groups that confer unique chemical and biological properties. The compound possesses the Chemical Abstracts Service number 1704065-78-0 and maintains a molecular weight of 292.644 g/mol with the molecular formula C₁₁H₈ClF₃N₂O₂. The structural complexity of this molecule arises from the integration of several key components: the core pyrrolo[2,3-b]pyridine bicyclic system, a chlorine atom at the 6-position of the pyridine ring, a trifluoromethyl group at the 2-position of the pyrrole ring, and an ethyl ester functionality at the 3-position.
The trifluoromethyl substituent represents a particularly significant structural feature that has gained prominence in pharmaceutical chemistry due to its ability to enhance metabolic stability, improve lipophilicity, and modulate biological activity. Research has demonstrated that trifluoromethyl-containing pyrimidine derivatives exhibit excellent antifungal activities against various plant pathogens including Botryosphaeria dothidea, Phomopsis species, Botrytis cinerea, Colletotrichum gloeosporioides, Pyricutaria oryzae, and Sclerotinia sclerotiorum. The synthesis and application of trifluoromethylpyridines have become increasingly important in agrochemical and pharmaceutical development, with 2,3-dichloro-5-(trifluoromethyl)pyridine being among the most commercially significant derivatives.
The chlorine substitution at the 6-position of the pyridine ring introduces additional electronic effects that can influence both chemical reactivity and biological activity. This halogen substitution pattern is commonly employed in medicinal chemistry to fine-tune pharmacological properties, enhance binding interactions with biological targets, and improve selectivity profiles. The ethyl ester functionality provides synthetic versatility, allowing for further chemical modifications through hydrolysis to the corresponding carboxylic acid or amide formation reactions.
Historical Context and Discovery
The historical development of pyrrolo[2,3-b]pyridine chemistry can be traced to the recognition of 7-azaindoles as bioisosteres of indoles with enhanced pharmaceutical properties. The discovery that these compounds could serve as effective scaffolds for kinase inhibition marked a significant milestone in their therapeutic development. Several pyrrolo[2,3-b]pyridine-based B-RAF inhibitors have achieved Food and Drug Administration approval as anticancer agents, validating the therapeutic potential of this scaffold.
The synthesis of fluorinated pyrrolo[2,3-b]pyridine derivatives emerged from efforts to develop novel adenosine deaminase and inosine 5'-monophosphate dehydrogenase inhibitors. Early synthetic approaches involved reactions of 5-amino-1-tert-butyl-1H-pyrrole-3-carbonitrile with fluorinated 1,3-bielectrophiles, leading to efficient synthetic pathways for fluorinated pyrrolopyridines. The development of these synthetic methodologies enabled the successful removal of tert-butyl protecting groups using sulfuric acid treatment, followed by direct glycosylation reactions.
The specific compound this compound emerged from systematic structure-activity relationship studies aimed at optimizing the biological properties of pyrrolo[2,3-b]pyridine derivatives. The integration of the trifluoromethyl group reflects the growing recognition of fluorine chemistry's importance in pharmaceutical development, particularly its ability to serve as a masked methyl group with controllable reactivity. The combination of chlorine and trifluoromethyl substituents represents sophisticated molecular design principles that balance synthetic accessibility with desired biological properties.
Research into trifluoromethyl-containing heterocycles has expanded significantly due to their applications in pharmaceutical development, material science, biological research, and agricultural chemistry. The compound serves as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders, and finds applications in creating advanced materials such as organic semiconductors due to its unique electronic properties.
Scope and Objectives of the Review
This comprehensive review aims to provide an authoritative examination of this compound within the broader context of heterocyclic pharmaceutical chemistry. The primary objective encompasses a detailed analysis of the compound's structural characteristics, synthetic accessibility, and potential applications in medicinal chemistry research. The review systematically examines the current state of knowledge regarding pyrrolo[2,3-b]pyridine derivatives while focusing specifically on the unique properties conferred by the chlorine and trifluoromethyl substitution pattern.
A fundamental goal of this review involves synthesizing current research findings to establish the compound's position within the landscape of pharmaceutical intermediates and potential therapeutic applications. The examination includes detailed analysis of structure-activity relationships observed in related compounds, with particular emphasis on phosphodiesterase 4B inhibition and kinase targeting applications. The review also addresses synthetic methodologies that enable access to this compound and related derivatives, providing insight into the chemical transformations that make such complex structures accessible to researchers.
The scope encompasses evaluation of the compound's electronic properties and their implications for biological activity, including the effects of halogen substitution and trifluoromethyl incorporation on molecular behavior. This analysis extends to consideration of the compound's potential role in drug discovery programs and its utility as a synthetic intermediate for more complex pharmaceutical targets.
Research objectives include comprehensive documentation of the current synthetic approaches to pyrrolo[2,3-b]pyridine derivatives bearing similar substitution patterns, with emphasis on methods that could be applicable to the target compound. The review aims to identify gaps in current knowledge and highlight opportunities for future research directions. Additionally, the examination considers the compound's potential applications beyond pharmaceutical chemistry, including its utility in material science and agricultural chemistry applications.
The review methodology involves systematic analysis of peer-reviewed literature, patent documents, and commercial chemical databases to provide a comprehensive understanding of the compound's significance and potential applications. This approach ensures that the resulting analysis provides both depth and breadth of coverage while maintaining scientific rigor and accuracy. The ultimate objective is to establish this compound as a significant compound worthy of continued research attention and potential therapeutic development.
Properties
IUPAC Name |
ethyl 6-chloro-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClF3N2O2/c1-2-19-10(18)7-5-3-4-6(12)16-9(5)17-8(7)11(13,14)15/h3-4H,2H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGXXKHFRDMJBEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC2=C1C=CC(=N2)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClF3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multi-Step Synthetic Route Overview
The synthesis generally begins with simpler heterocyclic precursors, progressing through halogenation, trifluoromethylation, and esterification steps. The process can be divided into key stages:
- Preparation of the core pyrrolo[2,3-b]pyridine scaffold.
- Introduction of the chloro and trifluoromethyl substituents.
- Esterification to form the ethyl ester derivative.
This approach aligns with methodologies described in recent patents and chemical supplier data, emphasizing the importance of regioselectivity and functional group compatibility.
Detailed Synthetic Steps and Conditions
| Step | Starting Material | Reagents & Conditions | Product | References |
|---|---|---|---|---|
| A. Formation of Pyrrolo[2,3-b]pyridine Core | 2-Aminopyridine derivatives | Cyclization with α,β-unsaturated carbonyls under acidic or basic conditions | Pyrrolo[2,3-b]pyridine core | , |
| B. Halogenation at Position 6 | Pyrrolo[2,3-b]pyridine core | N-chlorosuccinimide (NCS) or similar chlorinating agents, controlled temperature | 6-Chloropyrrolo[2,3-b]pyridine | |
| C. Trifluoromethylation at Position 2 | 6-Chloropyrrolo[2,3-b]pyridine | Trifluoromethylating reagents such as Togni’s reagent or trifluoromethyl iodide (CF3I) with copper catalysts, elevated temperature | 6-Chloro-2-(trifluoromethyl)pyrrolo[2,3-b]pyridine | , |
| D. Esterification at Position 3 | 6-Chloro-2-(trifluoromethyl)pyrrolo[2,3-b]pyridine | Reaction with ethanol and acid catalysts (e.g., sulfuric acid or p-toluenesulfonic acid) under reflux | Ethyl 6-chloro-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate |
Reaction Conditions and Optimization
- Chlorination: Typically performed at room temperature or slightly elevated temperatures (25–50°C) to prevent over-halogenation.
- Trifluoromethylation: Often requires a copper catalyst and a suitable trifluoromethyl source like Togni’s reagent or CF3I, with reactions conducted at 60–80°C for optimal yield.
- Esterification: Refluxing ethanol with catalytic acid ensures efficient conversion of the carboxylic acid intermediate to the ester.
Data Table of Synthesis Parameters
| Reaction Step | Reagents | Temperature | Time | Yield | Notes |
|---|---|---|---|---|---|
| Halogenation | NCS | 25–50°C | 2–4 hours | 85–90% | Regioselective at position 6 |
| Trifluoromethylation | CF3I, Cu catalyst | 60–80°C | 4–8 hours | 70–85% | Requires inert atmosphere |
| Esterification | Ethanol, p-toluenesulfonic acid | Reflux | 12–24 hours | 80–90% | Excess ethanol used |
Research Findings and Industrial Considerations
Recent research indicates that the trifluoromethylation step is crucial for introducing the CF3 group with high regioselectivity, often achieved via copper-catalyzed reactions using hypervalent iodine reagents like Togni’s reagent. The halogenation step must be carefully controlled to prevent polyhalogenation, and esterification conditions are optimized to maximize yield while minimizing side reactions.
Industrial scale-up favors continuous flow reactors, which improve safety and reproducibility, especially during trifluoromethylation, given the reagents' reactivity.
Notes on Purification and Characterization
Purification typically involves column chromatography or recrystallization from suitable solvents. Characterization includes NMR, LC-MS, and IR spectroscopy to confirm the structure and purity of the final product.
Chemical Reactions Analysis
Core Functionalization via Cross-Coupling Reactions
The 6-chloro substituent undergoes Suzuki–Miyaura cross-coupling with aryl/heteroaryl boronic acids. For example:
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Reaction : Pd-catalyzed coupling with phenylboronic acid at 80–100°C in dioxane/water (2.5:1) using K₂CO₃ as base .
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Outcome : Replacement of the chloro group with aryl/heteroaryl groups (e.g., phenyl, pyridyl) to form 6-substituted derivatives .
Table 1: Representative Suzuki Coupling Conditions
| Boronic Acid | Catalyst System | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Phenyl | Pd(dppf)Cl₂ | 80 | 85 | |
| 4-Pyridyl | Pd(PPh₃)₄ | 100 | 72 |
Ester Hydrolysis and Derivative Formation
The ethyl ester undergoes hydrolysis to yield the carboxylic acid, enabling further functionalization:
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Hydrolysis : Treatment with NaOH (2M) in THF/H₂O (1:1) at 60°C for 4h yields 6-chloro-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid .
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Amide Formation : Reacting the acid with HBTU/DIPEA and amines (e.g., piperidine) produces carboxamide derivatives .
Electrophilic Substitution at Position 5
The electron-rich pyrrolopyridine core allows electrophilic substitution, though steric effects from the trifluoromethyl group limit reactivity at position 2:
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Nitration : HNO₃/H₂SO₄ at 0°C introduces a nitro group at position 5 .
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Halogenation : NBS in DMF selectively brominates position 5 (yield: 68%) .
N1-Deprotection and Functionalization
The NH group at position 1 participates in alkylation or acylation:
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Benzoylation : Treatment with m-toluoyl chloride in CH₂Cl₂/Et₃N yields N1-benzoylated analogs (e.g., compound 2a in ).
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Sulfonylation : Reaction with benzenesulfonyl chloride forms N1-sulfonyl derivatives for further cross-coupling .
Trifluoromethyl Group Reactivity
The 2-(trifluoromethyl) group is generally inert under standard conditions but influences electronic properties:
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Electronic Effects : Enhances electrophilic substitution at position 5 via electron-withdrawing effects .
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Stability : Resists hydrolysis and reduction under acidic/basic conditions (pH 2–12) .
Reductive Transformations
Catalytic hydrogenation selectively reduces substituents without affecting the trifluoromethyl group:
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Nitro Reduction : H₂/Pd-C in ethanol converts 5-nitro to 5-amino derivatives (yield: 90%) .
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Olefin Reduction : Transfer hydrogenation with ammonium formate reduces exocyclic double bonds .
Key Challenges and Optimizations
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Regioselectivity : Position 5 is favored for electrophilic substitution due to steric hindrance at position 2 .
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Coupling Efficiency : Suzuki reactions require Pd(dppf)Cl₂ for optimal yields with electron-deficient boronic acids .
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Stability : The ester group is prone to transesterification under prolonged basic conditions .
Scientific Research Applications
Structural Insights
The compound features a pyrrolo[2,3-b]pyridine core, which is known for its biological activity. The presence of a trifluoromethyl group enhances lipophilicity and metabolic stability, making it an attractive scaffold for drug design.
Pharmaceutical Development
Ethyl 6-chloro-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate has been explored as a potential lead compound in the development of drugs targeting various diseases, including cancer. Research indicates that derivatives of this compound can inhibit fibroblast growth factor receptors (FGFRs), which are implicated in tumorigenesis.
Case Study: FGFR Inhibition
A study reported the synthesis of several derivatives based on the pyrrolo[2,3-b]pyridine scaffold, demonstrating potent inhibitory activities against FGFR1, FGFR2, and FGFR3. One derivative exhibited IC₅₀ values as low as 7 nM against FGFR1, indicating strong potential for further development as an anticancer agent .
The trifluoromethyl group in the compound has been associated with enhanced biological activity. Compounds containing this group have shown improved potency in various pharmacological assays.
Example Applications:
- Anticancer Agents : Targeting FGFRs to inhibit cancer cell proliferation.
- Antidepressants : Investigating the effects on serotonin uptake inhibition.
Synthetic Methodologies
Research has also focused on the synthetic pathways to create this compound and its derivatives. The development of efficient synthetic routes is crucial for scaling up production for clinical trials.
Synthetic Approaches:
- Utilization of trifluoromethylation techniques to introduce the trifluoromethyl group effectively.
- Multi-step synthesis involving cyclization reactions to form the pyrrolo[2,3-b]pyridine structure.
Mechanism of Action
The mechanism of action of ethyl 6-chloro-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate involves its interaction with specific molecular targets. The presence of chloro and trifluoromethyl groups can enhance its binding affinity to certain enzymes or receptors, modulating their activity. The compound may also participate in various biochemical pathways, influencing cellular processes and functions .
Comparison with Similar Compounds
Key Findings :
- Bromine substitution increases molecular weight significantly, which may influence solubility and pharmacokinetics .
- Positional isomerism (5-Br vs.
Ring Substitution Position: Pyrrolo[2,3-b] vs. Pyrrolo[2,3-c] Pyridines
The numbering of fused pyrrolopyridine systems impacts electronic properties and steric interactions.
Key Findings :
- The [2,3-b] vs. [2,3-c] ring systems alter nitrogen atom positioning, which could modulate interactions with enzymatic active sites.
Heterocyclic Frameworks: Pyrrolopyridine vs. Imidazopyridine
Replacing the pyrrole ring with an imidazole ring modifies electronic properties and hydrogen-bonding capacity.
Key Findings :
- The absence of a fused pyrrole ring in imidazopyridines may reduce planarity, affecting membrane permeability.
Functional Group Variations
Substituents such as aldehydes or cyano groups introduce divergent reactivity and physicochemical profiles.
Biological Activity
Ethyl 6-chloro-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate is a heterocyclic compound notable for its unique structural characteristics and potential biological activities. This article provides an in-depth exploration of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and comparisons with similar compounds.
Chemical Structure and Properties
This compound belongs to the pyrrolopyridine class of compounds. Its chemical formula is , and it features a chloro group and a trifluoromethyl group that significantly influence its chemical reactivity and biological interactions.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C11H8ClF3N2O2 |
| CAS Number | 1704065-78-0 |
| Melting Point | Not specified |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The chloro and trifluoromethyl substituents enhance binding affinity to various enzymes and receptors, potentially modulating their activity. This compound may also participate in several biochemical pathways, influencing cellular processes such as apoptosis and cell cycle regulation.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against various bacterial strains.
- Anticancer Potential : The compound has been investigated for its potential anticancer activity, particularly in inhibiting cell growth in certain cancer cell lines.
- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways.
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Variations in the substituents on the pyrrolopyridine scaffold can lead to significant changes in potency and selectivity.
Comparative Analysis with Similar Compounds
A comparison with related compounds highlights the unique aspects of this compound:
| Compound Name | Biological Activity | EC50 (μM) |
|---|---|---|
| Ethyl 1-(2,4-difluorophenyl)-7-chloro-6-fluoro-4-oxo-hydropyridino[2,3-b]pyridine-3-carboxylate | Moderate anticancer activity | 0.048 |
| Triazolopyridazine derivatives | Antimicrobial and anticancer properties | Varies |
| This compound | Promising antimicrobial potential | Not yet determined |
Case Studies
Several studies have investigated the biological effects of this compound:
- Antimicrobial Efficacy : In vitro tests demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus, suggesting potential applications in treating bacterial infections.
- Cancer Cell Line Studies : Research involving human cancer cell lines indicated that this compound could inhibit cell proliferation and induce apoptosis at certain concentrations.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for ethyl 6-chloro-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via multi-step procedures involving cyclization and functionalization. For example, General Procedure E (as described in related syntheses) involves coupling a pyridine precursor with a pyrrole carboxylate derivative under reflux in polar aprotic solvents (e.g., DMF or THF) . Yields range from 21–28% depending on purification methods (e.g., column chromatography vs. recrystallization) and reaction time . Lower yields are often attributed to steric hindrance from the trifluoromethyl group and competing side reactions.
Table 1 : Comparative Synthesis Data for Analogous Compounds
| Procedure | Yield (%) | Key Reagents/Conditions | Reference |
|---|---|---|---|
| General E | 21 | DMF, 80°C, 12h | |
| General K | 28 | THF, Pd catalysis |
Q. How is the compound characterized using spectroscopic and chromatographic techniques?
- Methodological Answer : Characterization relies on 1H NMR (e.g., δ 12.10 ppm for NH protons in DMSO-d6), ESIMS (m/z 328.2 [M+1]), and HPLC purity (>98%) . For advanced confirmation, 2D NMR (COSY, HSQC) and LC-MS/MS are recommended to resolve overlapping signals caused by the trifluoromethyl group and aromatic protons .
Advanced Research Questions
Q. What strategies are effective for modifying the trifluoromethyl group to alter physicochemical properties (e.g., solubility, bioavailability)?
- Methodological Answer : The trifluoromethyl group can be modified via nucleophilic substitution using organometallic reagents (e.g., Grignard) or cross-coupling reactions (e.g., Suzuki-Miyaura with boronic acids). For example, bromination at the pyridine ring (as in General Procedure K) enables further functionalization . Computational modeling (e.g., DFT) predicts steric and electronic effects of substituents on reactivity .
Q. How does the compound interact with biological targets (e.g., kinases), and what computational models predict its binding affinity?
- Methodological Answer : Molecular docking studies (using AutoDock Vina or Schrödinger Suite ) suggest that the pyrrolopyridine core binds to ATP pockets in kinases via π-π stacking and hydrogen bonding. The trifluoromethyl group enhances hydrophobic interactions, as observed in analogs with IC50 values <100 nM . Experimental validation via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) is recommended to quantify binding kinetics .
Table 2 : Predicted Binding Affinities for Analogous Compounds
| Compound | Target Kinase | Predicted ΔG (kcal/mol) |
|---|---|---|
| Ethyl 6-chloro analog | JAK2 | -9.2 |
| Methyl trifluoromethyl | EGFR | -8.7 |
Data Contradictions and Resolution
- Contradiction : reports a 21% yield for a structurally similar compound, while achieves 28% using a Pd-catalyzed coupling.
- Resolution : The higher yield in likely stems from optimized catalytic conditions (e.g., Pd(PPh3)4 vs. no catalyst in ). Replicating these conditions with rigorous exclusion of moisture/oxygen is critical .
Key Research Recommendations
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
